Cas no 1173039-17-2 (2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide)

2-Chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide is a structurally complex small molecule featuring a pyrimidine core substituted with a pyrazole moiety and an extended benzamide linkage. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry research, particularly in kinase inhibition studies. Its multi-functional design allows for selective binding interactions, making it valuable for targeted drug development. The presence of chloro-fluoro substitution on the benzamide ring enhances its electronic properties, while the pyrimidine-pyrazole scaffold contributes to improved solubility and metabolic stability. This compound is suited for applications in structure-activity relationship (SAR) investigations and preclinical research.
2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide structure
1173039-17-2 structure
Product Name:2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide
CAS No:1173039-17-2
MF:C21H16ClFN6O
MW:422.842745780945
CID:6086755
PubChem ID:44071226
Update Time:2025-10-28

2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide
    • 2-chloro-4-fluoro-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
    • 1173039-17-2
    • 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
    • 2-chloro-4-fluoro-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
    • F5564-0059
    • AKOS024513724
    • VU0647333-1
    • Inchi: 1S/C21H16ClFN6O/c1-13-25-19(12-20(26-13)29-10-2-9-24-29)27-15-4-6-16(7-5-15)28-21(30)17-8-3-14(23)11-18(17)22/h2-12H,1H3,(H,28,30)(H,25,26,27)
    • InChI Key: VHMHOHUAIRQLNW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC2C=C(N3C=CC=N3)N=C(C)N=2)C=C1)(=O)C1=CC=C(F)C=C1Cl

Computed Properties

  • Exact Mass: 422.1058150g/mol
  • Monoisotopic Mass: 422.1058150g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 84.7Ų

2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide Pricemore >>

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Additional information on 2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide

Comprehensive Overview of 2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide (CAS No. 1173039-17-2)

The compound 2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide (CAS No. 1173039-17-2) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its intricate molecular structure, this compound is often explored for its potential applications in targeting specific biological pathways. Researchers are particularly interested in its pyrimidine and benzamide moieties, which are known to play critical roles in modulating protein-protein interactions and enzyme inhibition.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. The unique structural features of 2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide make it a promising candidate for further investigation. Its chloro-fluoro substitution pattern, combined with the pyrazole ring, suggests potential selectivity and efficacy in binding to specific targets, such as kinases or GPCRs, which are frequently implicated in cancer and inflammatory diseases.

One of the most frequently searched questions in the scientific community revolves around the synthetic routes and scalability of such complex molecules. The synthesis of CAS No. 1173039-17-2 typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Researchers are also keen to understand its pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for its development into a viable therapeutic agent.

The rise of AI-driven drug discovery has further amplified interest in compounds like 2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide. Machine learning models are increasingly being employed to predict its binding affinities and optimize its molecular structure for enhanced potency. This aligns with the growing trend of computational chemistry and in silico screening, which aim to accelerate the identification of lead compounds.

Another area of exploration is the compound's potential role in addressing drug resistance, a major challenge in modern medicine. Its unique scaffold may offer new avenues to circumvent resistance mechanisms observed in diseases like oncology and infectious diseases. Additionally, its structure-activity relationship (SAR) is a hot topic, as researchers seek to correlate its chemical modifications with biological activity.

From an industrial perspective, the scalability and cost-effectiveness of producing CAS No. 1173039-17-2 are critical considerations. Innovations in green chemistry and flow synthesis are being explored to streamline its production while minimizing environmental impact. This resonates with the broader push toward sustainable pharmaceutical manufacturing.

In summary, 2-chloro-4-fluoro-N-(4-{2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}phenyl)benzamide represents a fascinating case study in the intersection of chemistry, biology, and technology. Its potential applications in drug discovery, coupled with the evolving tools of AI and computational modeling, position it as a compound of enduring interest to both academia and industry.

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